Thermal Stability and Chelation Stoichiometry of MBPTSC–Cd(II) Complex vs. TCPTSC–Cd(II) Complex: A Direct Head-to-Head TGA and Molar Conductivity Comparison
In the only published study that directly compares 4-methylbenzaldehyde-4-phenylthiosemicarbazone (MBPTSC) with a structural analog as a Cd(II) chelating agent, both free ligands lose over 97% of their mass by 800 °C, whereas their respective Cd(II) complexes retain 14–25% residual mass, confirming metal-coordination-enhanced thermal stability [1]. Molar conductivity measurements confirm that both Cd(MBPTSC-H)₂ and Cd(TCPTSC-H)₂ are neutral complexes (non-electrolytes), and elemental analysis confirms a 1:2 metal-to-ligand stoichiometry for both systems [2]. XRD and SEM further reveal distinct crystal morphology changes upon chelation that are ligand-specific, providing a structural fingerprint for quality control of the MBPTSC–Cd(II) system [3].
| Evidence Dimension | Residual mass after thermogravimetric analysis (25–800 °C, N₂, 10 °C/min) |
|---|---|
| Target Compound Data | MBPTSC free ligand: >97% weight loss at 800 °C; Cd(MBPTSC-H)₂ complex: 14–25% residual mass at 800 °C |
| Comparator Or Baseline | TCPTSC (2-thiophenecarboxaldehyde-4-phenylthiosemicarbazone) free ligand: >97% weight loss at 800 °C; Cd(TCPTSC-H)₂ complex: 14–25% residual mass at 800 °C |
| Quantified Difference | No significant difference in thermal stability between MBPTSC and TCPTSC as Cd(II) ligands; both show comparable residual mass range (14–25%) for their Cd(II) complexes. Both form neutral 1:2 (M:L) complexes with tetrahedral geometry. |
| Conditions | TGA: SDT Q600, 25–800 °C, N₂ atmosphere, heating rate 10 °C/min. Molar conductivity: Profiline Cond 3110. Elemental analysis: Thermo Eager 300 Flash EA1112. |
Why This Matters
For procurement decisions involving Cd(II) capture, sensing, or materials-science applications, MBPTSC delivers identical chelation stoichiometry and thermal stability to the thiophene analog TCPTSC, but with the benzaldehyde-derived scaffold offering different solubility and crystallinity characteristics that may be preferred for specific formulation or device-fabrication requirements.
- [1] Suvarapu, L.N.; Baek, S.-O.; Thogiti, S. Cd(II) Complexes with Two New Ligands [2-Thiophenecarboxaldehyde-4-phenylthiosemicarbazone and 4-Methylbenzaldehyde-4-phenylthiosemicarbazone]: Synthesis, Spectral Characterization and Thermogravimetric Studies. Letters in Organic Chemistry 2016, 13 (10), 770–777. Thermogravimetric results: free TCPTSC and MBPTSC lost over 97% weight at 800 °C; Cd complexes retained 14–25% weight. View Source
- [2] Suvarapu, L.N.; Baek, S.-O.; Thogiti, S. (2016). Molar conductivity studies reveal that both Cd(TCPTSC-H)₂ and Cd(MBPTSC-H)₂ are neutral complexes. Elemental analysis confirms 1:2 metal-to-ligand ratio. View Source
- [3] Suvarapu, L.N.; Baek, S.-O.; Thogiti, S. (2016). XRD and SEM studies reveal change in crystal structure and morphology of both TCPTSC and MBPTSC due to chelation with Cd(II). View Source
